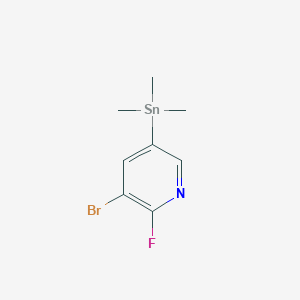
3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine: is an organotin compound that features a pyridine ring substituted with bromine, fluorine, and a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine typically involves the stannylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed stannylation reaction, where 3-Bromo-2-fluoropyridine is reacted with trimethyltin chloride in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, allowing the attachment of the pyridine ring to biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: The unique reactivity of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine is primarily based on its ability to participate in cross-coupling reactions. The palladium-catalyzed cross-coupling mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the trimethylstannyl group and reductive elimination to form the new carbon-carbon bond .
Comparación Con Compuestos Similares
3-Bromo-2-fluoro-5-nitropyridine: This compound features a nitro group instead of a trimethylstannyl group and is used in different synthetic applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a boronic acid group and is used in Suzuki-Miyaura coupling reactions.
Uniqueness: The presence of the trimethylstannyl group in 3-Bromo-2-fluoro-5-(trimethylstannyl)-pyridine provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
697300-74-6 |
|---|---|
Fórmula molecular |
C8H11BrFNSn |
Peso molecular |
338.79 g/mol |
Nombre IUPAC |
(5-bromo-6-fluoropyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3; |
Clave InChI |
IGSXRFCOKVNNTB-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC(=C(N=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















